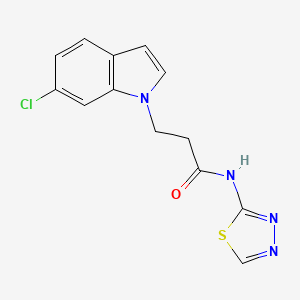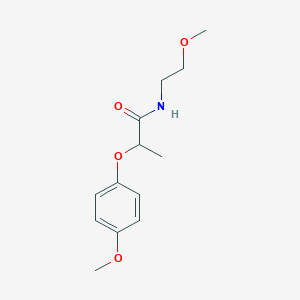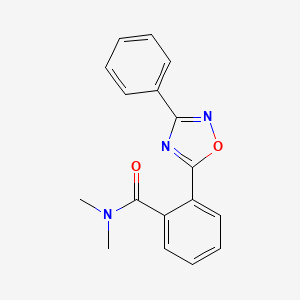![molecular formula C24H24N4O4 B4500067 4,7-dimethyl-5-[2-oxo-2-(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)ethoxy]-2H-chromen-2-one](/img/structure/B4500067.png)
4,7-dimethyl-5-[2-oxo-2-(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)ethoxy]-2H-chromen-2-one
Übersicht
Beschreibung
4,7-dimethyl-5-[2-oxo-2-(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)ethoxy]-2H-chromen-2-one is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.17975526 g/mol and the complexity rating of the compound is 750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
The compound's synthesis involves complex chemical processes that lead to the creation of derivatives with potential biological activities. For instance, Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives incorporating the chromen moiety, evaluating their antimicrobial activity against various bacteria and fungi, showcasing the compound's potential in developing new antimicrobials (Divyesh Patel, P. Kumari, N. Patel, 2012). Similarly, Yamazaki's work (1981) on the condensation of isothiosemicarbazones to produce triazolopyrimidines further underscores the compound's versatility in synthesizing novel heterocyclic systems with potential applications in medicinal chemistry (C. Yamazaki, 1981).
Molecular Structure and Antimicrobial Activity
The compound's molecular structure has been a focal point for research aiming at understanding its interactions and potential biological activities. Amr et al. (2016) conducted a synthesis and X-ray study of a related compound, providing insights into its molecular configuration and potential as a basis for further pharmacological evaluation (A. Amr, N. A. Hafez, K. A. Ali, M. Al-Omar, H. Ghabbour, 2016). Additionally, Ali and Ibrahim (2010) explored the antimicrobial activity of chromone-linked 2-pyridone derivatives, indicating the compound's relevance in developing antimicrobial agents (T. Ali, M. Ibrahim, 2010).
Antitumor and Antioxidant Activities
The compound's derivatives have also been investigated for their antitumor and antioxidant activities. For example, research by Bialy and Gouda (2011) on cyanoacetamide derivatives highlighted their utility in synthesizing new benzothiophenes with significant antitumor and antioxidant properties, suggesting potential cancer therapy applications (S. A. Bialy, M. Gouda, 2011).
Eigenschaften
IUPAC Name |
4,7-dimethyl-5-[2-oxo-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-15-11-18(23-16(2)13-22(30)32-19(23)12-15)31-14-21(29)27-9-6-17(7-10-27)24-26-25-20-5-3-4-8-28(20)24/h3-5,8,11-13,17H,6-7,9-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRONEFLJSZXSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)N3CCC(CC3)C4=NN=C5N4C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-chlorobenzyl)sulfonyl]-N-propyl-3-piperidinecarboxamide](/img/structure/B4499986.png)
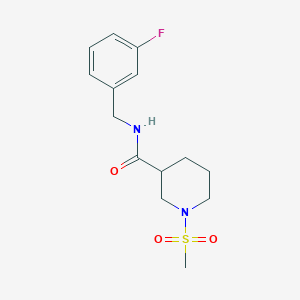
![1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide](/img/structure/B4499993.png)
![4-({4-[(2-Fluorophenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B4499998.png)
![[(2,6-dichlorophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B4500008.png)
![3-{[4-(4-chlorophenyl)piperazino]carbonyl}-1-ethyl-7-methyl[1,8]naphthyridin-4(1H)-one](/img/structure/B4500014.png)
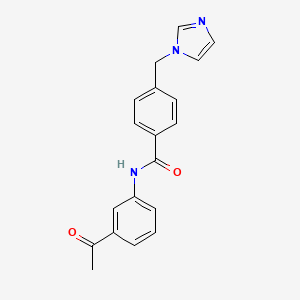
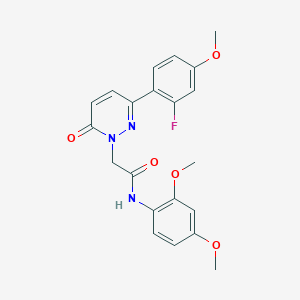
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4500033.png)
![2,2-dimethyl-N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B4500047.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4500060.png)
